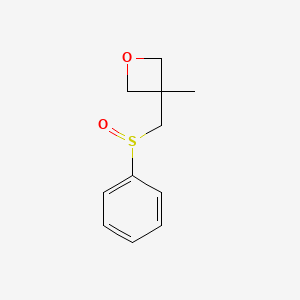
3-Methyl-3-((phenylsulfinyl)methyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is an organic compound featuring a four-membered oxetane ring with a phenylsulfinylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the phenylsulfinylmethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often relies on scalable cyclization reactions and the use of robust catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-((phenylsulfinyl)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone under oxidative conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed
Oxidation: Phenylsulfonylmethyl oxetane.
Reduction: Phenylthiomethyl oxetane.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-3-((phenylsulfinyl)methyl)oxetane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenylsulfinyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfinyl group can modulate the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-oxetanemethanol: Another oxetane derivative with a hydroxymethyl group instead of a phenylsulfinyl group.
3-Phenyl-3-((phenylsulfonyl)methyl)oxetane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is unique due to its specific combination of the oxetane ring and the phenylsulfinyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
3-(benzenesulfinylmethyl)-3-methyloxetane |
InChI |
InChI=1S/C11H14O2S/c1-11(7-13-8-11)9-14(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
PJJNKTKKDHYKEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)CS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




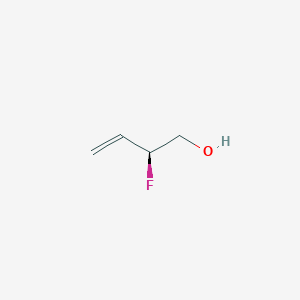


![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)

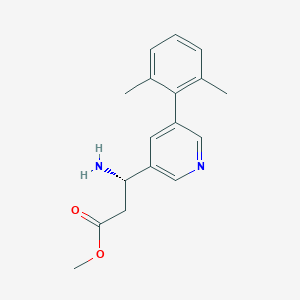
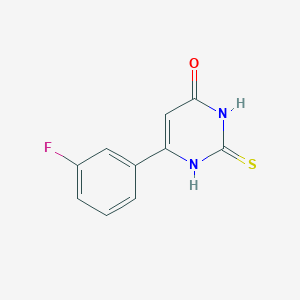
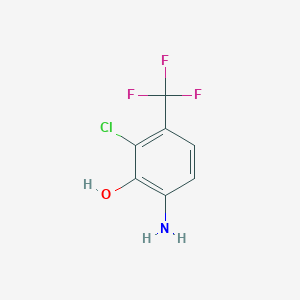
![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)
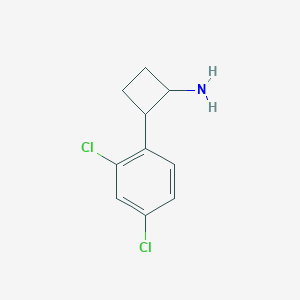

![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)
